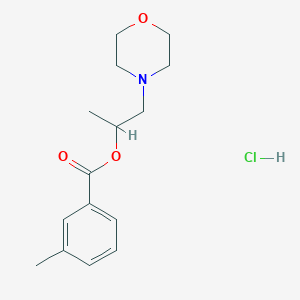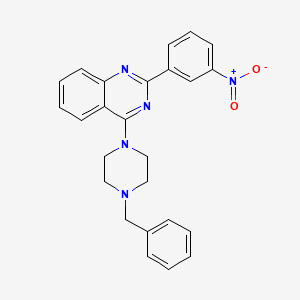![molecular formula C20H21ClN2O2S B4021198 3-[(4-chlorophenyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4021198.png)
3-[(4-chlorophenyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide
Overview
Description
Synthesis Analysis
Research on similar chlorophenyl and propanamide derivatives indicates a variety of synthesis methods. For example, Volkov et al. (2022) achieved the synthesis of a closely related compound through base-catalyzed intramolecular cyclization, indicating a potential pathway for synthesizing the compound (Volkov et al., 2022). Another study by Sayed and Ali (2007) involved reactions with hydrazine derivatives and hydroxyl-amine hydrochloride, suggesting alternative synthetic routes (Sayed & Ali, 2007).
Molecular Structure Analysis
Molecular structure and spectroscopic analysis of related compounds have been extensively studied. Sivakumar et al. (2020) used density functional theory (DFT) to optimize the molecular equilibrium geometry of a novel pyrazole derivative, providing insights into the geometric and electronic structure that may apply to our compound of interest (Sivakumar et al., 2020).
Chemical Reactions and Properties
The reactivity and chemical properties of chlorophenyl-containing compounds have been characterized in several studies. Dyachenko and Krasnikov (2012) explored the Michael reaction of a similar compound, revealing insights into potential reactivity patterns (Dyachenko & Krasnikov, 2012). Additionally, Baranovskyi et al. (2018) investigated the synthesis and antimicrobial properties of arylsubstituted halogen(thiocyanato)amides, suggesting the compound's potential biological activity (Baranovskyi et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of related compounds can provide insights into the handling and application of the target compound. However, specific studies on these properties for the exact compound were not identified, suggesting a gap in the literature that future research could address.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity with other chemical groups, are crucial for understanding the applications and safety of chemical compounds. The studies by Seifi et al. (2015) on mesoionic monosubstituted 3-oxo-propanamides offer a glimpse into the chemical behavior that might be expected from similar compounds, highlighting the importance of investigating these properties in detail (Seifi et al., 2015).
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of related compounds involves complex reactions to create molecules with potential antiviral and antimicrobial properties. For example, compounds synthesized through reactions involving [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone with various nucleophiles have been evaluated for their antiviral activities (Sayed & Ali, 2007). Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments were obtained via copper-catalytic anionarylation, leading to the synthesis of 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones, which were then tested for their antibacterial and antifungal activities (Baranovskyi et al., 2018).
Antimicrobial Activity
The antimicrobial activity of synthesized compounds has been a significant focus. For instance, pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives showed variable activities against strains of bacteria and fungi, highlighting their potential as antimicrobial agents (B'Bhatt & Sharma, 2017). Additionally, two-amino-4-(4-chlorophenyl) thiazole derivatives synthesized by refluxing thiourea with para-chloro phenacyl bromide exhibited moderate antibacterial and high antifungal activities, suggesting their utility in addressing microbial infections (Kubba & Rahim, 2018).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c21-15-7-9-16(10-8-15)26-14-11-19(24)22-18-6-2-1-5-17(18)20(25)23-12-3-4-13-23/h1-2,5-10H,3-4,11-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMZJYSNCDDPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4021115.png)
![7-benzyl-3-isobutyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B4021124.png)

![N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-naphthamide](/img/structure/B4021135.png)
![2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B4021139.png)
![(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine](/img/structure/B4021144.png)
![1-allyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021187.png)
![3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4021189.png)


![N-[2-(cyclohexylthio)ethyl]-2-(phenylthio)propanamide](/img/structure/B4021208.png)
![N-[2-(2-methoxypyridin-3-yl)-4-methylphenyl]propanamide](/img/structure/B4021221.png)
![3-(4-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B4021224.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4021225.png)